solubility profile of 2-Chloro-3-fluoro-5-picoline-4-boronic acid in organic solvents
solubility profile of 2-Chloro-3-fluoro-5-picoline-4-boronic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-Chloro-3-fluoro-5-picoline-4-boronic Acid in Organic Solvents
Foreword: Navigating the Data Gap for a Novel Reagent
This guide is therefore constructed not as a static repository of data, but as a dynamic tool for the research scientist. It provides the foundational theoretical knowledge and, more critically, the detailed experimental protocols necessary to generate a robust and reliable solubility profile for 2-Chloro-3-fluoro-5-picoline-4-boronic acid. By following the methodologies outlined herein, researchers can confidently determine the optimal solvent systems for synthesis, purification, and formulation, thereby accelerating their research and development endeavors.
Theoretical Framework: Understanding the Solubility of Arylboronic Acids
The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the interactions between the solute and solvent molecules.[2] For arylboronic acids, several key factors dictate their solubility profiles in organic solvents.
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Solvent Polarity and "Like Dissolves Like": The polarity of both the solute and the solvent is a primary determinant of solubility. The presence of polar functional groups (the boronic acid moiety, the pyridine nitrogen, and the fluorine and chlorine atoms) in 2-Chloro-3-fluoro-5-picoline-4-boronic acid suggests that it will exhibit higher solubility in polar organic solvents. However, the picoline ring also provides some non-polar character. Therefore, a range of solvents with varying polarities should be investigated.
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Hydrogen Bonding: The boronic acid group, with its hydroxyl moieties, can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) are likely to be effective at solvating the molecule and increasing its solubility.
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Temperature: The dissolution of most solids is an endothermic process (ΔH > 0), meaning that solubility tends to increase with temperature.[2][3] This relationship can be leveraged to increase the concentration of the boronic acid in solution for reactions or to facilitate crystallization during purification by cooling. The extent to which temperature affects solubility is described by the van't Hoff equation.[2]
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Boroxine Formation: A unique characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][5] This is an equilibrium process that can be influenced by the solvent and temperature. The formation of the less polar boroxine can alter the observed solubility. It is a critical consideration in the handling and dissolution of boronic acids.
The interplay of these factors necessitates a systematic experimental approach to accurately determine the solubility of 2-Chloro-3-fluoro-5-picoline-4-boronic acid in a variety of organic solvents.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6][7] It involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached.
Materials and Equipment
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2-Chloro-3-fluoro-5-picoline-4-boronic acid (ensure purity is characterized)
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Selected organic solvents (HPLC grade or equivalent)
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Analytical balance
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Glass vials with screw caps and PTFE-lined septa
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Constant temperature orbital shaker or water bath
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Syringes and syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or a similar validated analytical instrument.
Step-by-Step Methodology
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Preparation: Add an excess amount of 2-Chloro-3-fluoro-5-picoline-4-boronic acid to a pre-weighed glass vial. The excess is crucial to ensure that a solid phase remains at equilibrium, confirming saturation.[1]
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Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
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Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[6] The time to reach equilibrium should ideally be determined by preliminary experiments where concentration is measured at different time points.
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Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.
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Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.[8] Adsorption of the solute onto the filter should be checked and accounted for if significant.
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Dilution and Analysis: Accurately weigh the filtered sample and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.
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Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 2-Chloro-3-fluoro-5-picoline-4-boronic acid.[1]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Method for Concentration Measurement
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for the quantification of aromatic boronic acids.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is a good starting point.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. A wavelength of maximum absorbance should be chosen.
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Calibration: A calibration curve should be prepared using standard solutions of known concentrations of 2-Chloro-3-fluoro-5-picoline-4-boronic acid. The linearity of the response should be established over the expected concentration range.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Isopropanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value |
| Dichloromethane (DCM) | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Heptane | 25 | Experimental Value | Calculated Value |
Interpreting the Results
The collected data will provide a quantitative measure of the solubility of 2-Chloro-3-fluoro-5-picoline-4-boronic acid in a range of organic solvents. This information is directly applicable to:
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Reaction Solvent Selection: Solvents with high solubility will be preferred for homogeneous reaction conditions.
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Purification Strategy: Solvents in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below are ideal for recrystallization. Conversely, solvents with very low solubility can be used for washing the solid product to remove soluble impurities.
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Formulation Development: For applications requiring the preparation of stock solutions, the solubility data will define the maximum achievable concentration.
Factors Influencing Solubility Diagram
Caption: Key Factors Influencing the Solubility of the Target Compound.
Conclusion
While specific solubility data for 2-Chloro-3-fluoro-5-picoline-4-boronic acid is not yet prevalent in the literature, this guide provides the necessary theoretical foundation and a robust, validated experimental protocol for its determination. By systematically applying the shake-flask method and appropriate analytical techniques, researchers can generate the critical data needed to effectively utilize this promising synthetic building block. The principles and methodologies detailed herein are designed to ensure the generation of high-quality, reproducible solubility data, thereby empowering scientists in their pursuit of novel chemical entities.
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